molecular formula C17H15NO4 B057953 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 869478-09-1

8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B057953
CAS No.: 869478-09-1
M. Wt: 297.3 g/mol
InChI Key: URTYAHMRXXVHKS-UHFFFAOYSA-N
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Description

8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one: is an organic compound that belongs to the class of oxazines This compound is characterized by the presence of an oxazine ring, which is a six-membered heterocyclic ring containing one oxygen and one nitrogen atom

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the following steps:

    Formation of the Oxazine Ring: The oxazine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carbonyl compound.

    Introduction of the Acetyl Group: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the oxazine ring or the acetyl group, potentially leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy group, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used in substitution reactions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzyloxy derivatives.

Mechanism of Action

The mechanism of action of 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and benzyloxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    6-(Benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the acetyl group, which may affect its reactivity and biological activity.

    8-Acetyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the benzyloxy group, which may influence its solubility and interaction with biological targets.

Uniqueness: 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both the acetyl and benzyloxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the ability to interact with a wide range of molecular targets.

Properties

IUPAC Name

8-acetyl-6-phenylmethoxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-11(19)14-7-13(21-9-12-5-3-2-4-6-12)8-15-17(14)22-10-16(20)18-15/h2-8H,9-10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTYAHMRXXVHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC(=C1)OCC3=CC=CC=C3)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610757
Record name 8-Acetyl-6-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869478-09-1
Record name 8-Acetyl-6-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

21.0 mL (258 mmol) chloroacetyl chloride are added dropwise to 60.0 g (233 mmol) 1-(3-amino-5-benzyloxy-2-hydroxy-phenyl)-ethanone and 70.0 g (506 mmol) potassium carbonate while being cooled with the ice bath. Then the mixture is stirred overnight at ambient temperature and then for 6 hours at reflux temperature. The hot reaction mixture is filtered, then evaporated down to approx. 400 mL and combined with ice water. The precipitate obtained is suction filtered, dried and purified by chromatography on a short silica gel column (dichloromethane:methanol=99:1). The fractions containing the product are evaporated down, suspended in isopropanol/diisopropylether, suction filtered and washed with diisopropylether. Yield: 34.6 g (50%); mass spectroscopy [M+H]+=298.
Quantity
21 mL
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reactant
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60 g
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70 g
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reactant
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[Compound]
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ice
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

15.00 kg (52.22 mol) 1-[2-hydroxy-3-nitro-5-(phenylmethoxy)-phenyl]-ethanone 4a, 0.165 kg platinum (IV) oxide and 45 l 2-methyltetrahydrofuran are hydrogenated at 3 bar hydrogen pressure and an internal temperature of 25° C. until no further hydrogen uptake is discernible. The catalyst is filtered off and washed with 20 l of 2-methyltetrahydrofuran. 23.09 kg (167.09 mol) potassium carbonate are placed in another reactor, and the reaction mixture from the first reactor is added. It is rinsed with 22 l of 2-methyltetrahydrofuran. Then within 30 minutes 9.44 kg (83.55 mol) chloroacetyl chloride are metered into the suspension. After 2.5 hours reaction time at 65° C., 101 l water are added. The aqueous phase is separated off at 55° C. Then 34 l 2-methyltetrahydrofuran are distilled off from the organic phase in vacuo. After heating to reflux temperature, 180 l methylcyclohexane are metered in within 30 minutes at reflux temperature. The suspension obtained is cooled to 20° C. and stirred for another 1 hour at this temperature to complete the crystallisation. Then the precipitate is removed by centrifuging, washed with 113 l methylcyclohexane and dried at 50° C.
Quantity
15 kg
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reactant
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45 L
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23.09 kg
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9.44 kg
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0.165 kg
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catalyst
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Quantity
101 L
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solvent
Reaction Step Eight

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